Julolidine hydrobromide

Description

Significance of Julolidine (B1585534) Core in N-Heterocyclic Chemistry

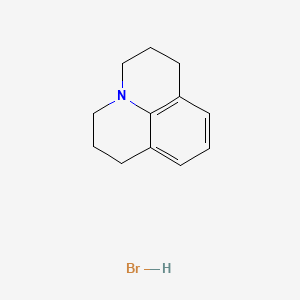

The julolidine core, chemically known as 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, is a distinctive N-heterocyclic aromatic compound. wikipedia.orgresearchgate.net Nitrogen-containing heterocycles are fundamental building blocks in chemistry, forming the basis of numerous natural products, pharmaceuticals, and functional materials. nih.govopenmedicinalchemistryjournal.com The julolidine structure is noteworthy within this class due to its rigid, fused bicyclic system which imparts unique electronic and photophysical properties. researchgate.net

The key significance of the julolidine core lies in its strong electron-donating nature and its characteristic fluorescence. researchgate.nettandfonline.com These properties have led to its incorporation into a wide array of functional molecules. Research has shown its potential in the development of fluorescent sensors for detecting ions and biological molecules, materials for dye-sensitized solar cells, and photoconductive materials. researchgate.netresearchgate.net The structural rigidity of the julolidine moiety often leads to compounds with high photochemical and thermal stability, making them suitable for applications in materials science, such as in nonlinear optical materials. tandfonline.com Its derivatives are extensively studied as fluorophores and have been incorporated into molecular rotors and chemosensors. scispace.comrsc.org

Overview of Julolidine Hydrobromide's Role as a Research Compound

This compound (C12H16BrN) is the hydrobromide salt of julolidine. guidechem.com It typically appears as a white crystalline solid or powder. guidechem.comlookchem.com As a research compound, it functions primarily as a versatile intermediate and building block in organic synthesis.

Its role is often as a precursor in the synthesis of more complex julolidine derivatives. For instance, it has been used in the synthesis of specific azo dyes, such as [4-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylazo)-phenyl]-methanol. sigmaaldrich.com The parent julolidine structure, for which the hydrobromide salt can be a starting material, is used to create chemiluminescent dyes, chromogenic substrates for redox reactions, and materials for photography to improve color stability. wikipedia.orgchemicalbook.com Furthermore, this compound itself is noted for its utility as a catalyst in various organic reactions, including the synthesis of other heterocyclic compounds. guidechem.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 83646-41-7 | guidechem.com |

| Molecular Formula | C12H16BrN | guidechem.com |

| Molecular Weight | 254.17 g/mol | guidechem.com |

| Appearance | White crystalline solid/powder | guidechem.comlookchem.com |

| Melting Point | 239-242 °C | guidechem.com |

Historical Development and Evolution of Julolidine Research

The journey of julolidine research began in the late 19th century. The first synthesis of the parent compound, julolidine, was reported by G. Pinkus in 1892. wikipedia.orgresearchgate.net Early research focused on the fundamental synthesis and characterization of the julolidine ring system.

Over the decades, interest in julolidine and its derivatives has grown significantly, shifting from fundamental synthesis to exploring its diverse applications. This evolution was driven by the discovery of the compound's unique properties, particularly its fluorescence. researchgate.net Contemporary research is highly interdisciplinary, with studies focusing on the design and synthesis of novel julolidine-based compounds for specific functions. researchgate.net This includes the development of advanced materials for electronics and photonics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, as well as sophisticated chemosensors and fluorescent probes for biological imaging and environmental monitoring. researchgate.netresearchgate.netrsc.org The trajectory of julolidine research illustrates a classic progression from a synthetic curiosity to a versatile platform for creating high-performance chemical tools and materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWBRFVBPGPEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCCN3C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482656 | |

| Record name | Julolidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83646-41-7 | |

| Record name | Julolidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Julolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Julolidine Hydrobromide and Its Derivatives

Classical Synthetic Approaches to Julolidine (B1585534) Ring Systems

The foundational methods for constructing the julolidine ring system, known as classical approaches, have been established for a considerable time and are still in use due to their relative simplicity. researchgate.net The first synthesis of julolidine was reported by G. Pinkus in 1892. wikipedia.org

A common classical strategy involves the reaction of an aniline (B41778) derivative with 1,3-dihalopropanes. For instance, the synthesis of julolidine itself can be achieved by reacting aniline with 1-bromo-3-chloropropane (B140262) under heating, affording yields in the range of 77–81%. researchgate.net Modifications of this fundamental approach have been developed to introduce substituents onto the julolidine core. For example, 8-hydroxyjulolidine (B559601) has been synthesized from 3-aminophenol, and 8-bromojulolidine has been prepared with a 68% yield. researchgate.net Similarly, 8,10-dihydroxyjulolidine can be synthesized through classical methods. researchgate.net

These classical syntheses often involve direct alkylation and cyclization steps, providing a straightforward, albeit sometimes low-yielding, route to the basic julolidine structure. researchgate.net The reactivity of the aromatic ring in the julolidine system, which is enhanced by the electron-donating nitrogen atom, allows for electrophilic aromatic substitution to introduce further functionality. researchgate.net

Modern and Advanced Synthesis Strategies for Functionalized Julolidine Analogues

To overcome the limitations of classical methods and to access a broader range of functionalized julolidine derivatives, a variety of modern and advanced synthetic strategies have been developed. researchgate.net These methods offer greater control over regioselectivity and allow for the introduction of diverse functional groups, which is crucial for tuning the properties of julolidine-based materials for specific applications. researchgate.netrsc.org

Aldol (B89426) Condensation Pathways in Julolidine Synthesis

Aldol condensation is a powerful carbon-carbon bond-forming reaction that has been effectively utilized in the synthesis and derivatization of julolidines. researchgate.netiitk.ac.inwikipedia.org This reaction typically involves the condensation of an enolate with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an enone. wikipedia.org

In the context of julolidine chemistry, aldol condensation can be employed to introduce new substituents onto the julolidine scaffold. For example, 9-formyljulolidine (B1147921) can serve as a key intermediate, reacting with various active methylene (B1212753) compounds via aldol-type condensations to yield a range of derivatives. researchgate.net One specific example is the synthesis of a julolidine derivative via an aldol condensation in an acidic medium. researchgate.net The reaction of 9-formyljulolidine with other carbonyl compounds can lead to the formation of extended conjugated systems, which are of interest for their optical properties. researchgate.net

Olefination Reactions for Julolidine Derivatization

Olefination reactions are another critical tool for the derivatization of julolidines, enabling the formation of carbon-carbon double bonds. researchgate.net These reactions are essential for creating conjugated systems and linking the julolidine core to other molecular fragments. gold-chemistry.org

Several olefination methods are employed in julolidine chemistry, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Julia olefination. researchgate.netgold-chemistry.orgalfa-chemistry.comtcichemicals.com For instance, the Wittig reaction, which utilizes phosphorus ylides, can be used to convert a carbonyl group on a julolidine derivative into an alkene. gold-chemistry.org These reactions provide a versatile means to extend the π-system of the julolidine molecule, which is particularly important for applications in dyes and nonlinear optical materials. researchgate.net

Imine Synthesis in Julolidine Chemistry

Imine synthesis, the formation of a carbon-nitrogen double bond, is a frequently used reaction in the functionalization of julolidine derivatives. researchgate.netresearchgate.net This reaction typically involves the condensation of a primary amine with an aldehyde or ketone. organic-chemistry.org

In julolidine chemistry, 9-formyljulolidine is a common starting material for imine synthesis. researchgate.net It can be reacted with various primary amines to produce a wide array of imine-containing julolidine derivatives. researchgate.net These imines can serve as versatile intermediates for further transformations or as final products with specific electronic and biological properties. researchgate.net For example, a ruthenium-catalyzed cascade double reduction strategy has been used to convert 2-(quinolin-8-yl)ethyl ketones into optically active julolidines via an imine intermediate. rsc.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the synthesis and functionalization of julolidine derivatives. researchgate.netrsc.orgnih.govnobelprize.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the precise formation of carbon-carbon bonds under mild conditions, tolerating a wide range of functional groups. nobelprize.orglibretexts.org

These powerful methods enable the introduction of aryl, vinyl, and alkynyl groups onto the julolidine scaffold, significantly expanding the structural diversity of accessible derivatives. researchgate.netmit.edu For example, a bromo-substituted julolidine can be coupled with various organoboron or organotin reagents to introduce new carbon-based substituents. libretexts.org The ability to construct complex molecular architectures using these reactions is crucial for the development of advanced materials with tailored optical and electronic properties. rsc.org

Three-Component Annulation Processes for Julolidine Ring Formation

Three-component annulation reactions have emerged as an efficient and atom-economical strategy for the construction of the julolidine ring system. lookchem.com These reactions involve the simultaneous combination of three different starting materials to form a complex product in a single step. rsc.org

One notable example is a three-component annulation of N-alkyl anilines, cyclic 1,3-dicarbonyl compounds, and aryl aldehydes to produce julolidines. lookchem.com This process is proposed to proceed through a 6π-electrocyclization, leading to the formation of the julolidine scaffold with good to excellent yields and high diastereoselectivity. lookchem.com Another approach is the multicomponent Povarov reaction, which can be used to synthesize julolidines from anilines, aldehydes, and alkenes. mdpi.comdntb.gov.ua These multicomponent strategies offer a convergent and efficient route to complex julolidine derivatives from simple and readily available starting materials. lookchem.com

Spirocyclization Techniques via 1,5-Hydride Shifts

A notable advancement in the synthesis of complex julolidine derivatives involves spirocyclization reactions facilitated by 1,5-hydride shifts. This methodology provides an efficient route to spirocyclic julolidine structures, which are of increasing interest due to their three-dimensional nature and potential applications in drug discovery. bohrium.com

One such method involves the SnCl4-promoted spirocyclization of (1-alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones. bohrium.comosi.lv This reaction proceeds via a 1,5-hydride shift to generate spirocyclic julolidine derivatives in good to excellent yields, ranging from 68–97%. bohrium.com The process is triggered by the reactive α,β-unsaturated imidazole (B134444) fragment. nih.gov

Key features of this methodology include:

High Efficiency: The reaction provides good to excellent yields of the desired spirocyclic products. bohrium.com

Mild Conditions: The transformation occurs under relatively mild reaction conditions. nih.gov

Researchers have also explored catalyst-free tandem 1,5-hydride shift/cyclization processes to form polycyclic spiro skeletons. nih.gov These reactions demonstrate high atom and step economy and can proceed under mild conditions, affording novel spiro benzoquinolizidine-chromanones with high yields and excellent diastereoselectivities. nih.gov

Table 1: Spirocyclization of (1-Alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones

| Entry | Alkyl Group (R) | Product Yield (%) | Reference |

| 1 | Methyl | 85 | bohrium.com |

| 2 | Ethyl | 92 | bohrium.com |

| 3 | Propyl | 88 | bohrium.com |

| 4 | Isopropyl | 75 | bohrium.com |

| 5 | Benzyl | 97 | bohrium.com |

Synthesis of Specific Substituted Julolidine Derivatives (e.g., Hydroxy-, Bromo-)

The synthesis of julolidine derivatives bearing specific substituents, such as hydroxyl and bromo groups, is crucial for tuning their physicochemical properties for various applications.

Hydroxy-substituted Julolidine Derivatives:

The synthesis of 8-hydroxyjulolidine has been achieved with high yields. researchgate.net For instance, one reported method affords the desired hydroxylated julolidine in 85% yield. researchgate.net Another approach involves a gold-catalyzed cyclization of hydroxy-substituted allylic alcohols, which has been a subject of comparative study. beilstein-journals.org

Bromo-substituted Julolidine Derivatives:

The synthesis of 8-bromojulolidine has been reported with a yield of 68%. researchgate.net Electrophilic aromatic bromination is a common strategy for introducing bromine atoms onto aromatic rings. For example, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of various heterocyclic compounds. mdpi.com

Table 2: Synthesis of Substituted Julolidine Derivatives

| Derivative | Synthetic Method | Yield (%) | Reference |

| 8-Hydroxyjulolidine | Not specified | 85 | researchgate.net |

| 8-Bromojulolidine | Not specified | 68 | researchgate.net |

Exploration of Green and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for synthesizing julolidines.

A prominent example is the use of a multicomponent double Povarov reaction for julolidine synthesis, utilizing anise essential oil as a sustainable substrate. nih.govacs.orgfigshare.comfigshare.com This approach offers several advantages:

Use of Water as a Solvent: The reaction is performed in water, a green and benign solvent. nih.govacs.org

High Atom Economy: The reaction creates up to six new bonds in a single sequence with 100% carbon economy. nih.govacs.org

Metal-Free Catalysis: The process is metal-free, employing a nontoxic and reusable organocatalyst. nih.govacs.org

Minimal Waste: Water is the only waste product generated. nih.govacs.org

Simple Workup: The procedure for isolating the product is straightforward. nih.govacs.org

Other green approaches include the use of eco-friendly solvents like glycerol (B35011) and deep eutectic solvents (DESs), which are biodegradable, have low vapor pressure, and are non-flammable. mdpi.com Metal-free protocols, such as those catalyzed by Amberlyst-15 in PEG-200, have also been developed for related aza-Diels-Alder reactions. mdpi.com

Derivatization Strategies for Enhancing Specific Properties

The derivatization of the julolidine scaffold is a key strategy for modulating its properties, particularly its fluorescence characteristics, for specific applications. researchgate.net These modifications can enhance quantum yields, shift emission wavelengths, and improve stability.

Common derivatization strategies include:

Aldol Condensation, Olefination, Imine Synthesis, and Cross-Coupling Reactions: These are extensively used to introduce various functional groups and extend the conjugation of the julolidine system. researchgate.net

Introduction of Electron-Donating and -Accepting Groups: The incorporation of strong electron-donating groups like the julolidine moiety and various electron-accepting groups can create donor-acceptor chromophores with tailored electro-optic properties. benthamscience.com

Structural Modifications for Enhanced Stability and Spectral Properties: For instance, the synthesis of unsymmetrical pyronin derivatives bearing a julolidine group has been shown to lower the electrophilicity of the meso-position and achieve fluorescence in the far-red spectral region. chemrxiv.org

Functionalization for Specific Targeting: The attachment of moieties for specific localization within cells allows for the use of julolidine-based probes in bioimaging and sensing applications. rsc.org For example, a photomediated radical cascade addition-cyclization of N-butenoyl tetrahydroquinolines provides access to functionalized julolidine-5-ones, which can be further converted to various derivatives. nih.gov

Elucidation of Reaction Mechanisms and Chemical Reactivity of Julolidine Hydrobromide Scaffolds

Investigation of Electron-Releasing Characteristics and Substituent Effects

The julolidine (B1585534) moiety is recognized as a potent electron-releasing group, a characteristic attributed to both its electronic structure and steric constraints. sigmaaldrich.com The nitrogen atom's lone pair is well-integrated into the aromatic π-system, and the fused aliphatic rings enforce a planar conformation that enhances this electron donation. This inherent property makes julolidine a powerful electron donor in the construction of push-pull chromophores and fluorescent dyes. evitachem.comresearchgate.netresearchgate.net The structure is formally analogous to a dipropylaniline, but with its moieties fixed, leading to greater electron-donating ability. researchgate.netresearchgate.net

The electronic properties of the julolidine scaffold can be modulated by introducing various substituents. The nature and position of these substituents significantly influence the molecule's reactivity and photophysical properties. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which exert their influence through inductive and resonance effects. mdpi.com

Research has demonstrated these substituent effects in practice. For instance, 8-alkoxyjulolidine is established as a strong electron donor. researchgate.netrsc.org A comparative study showed that introducing an 8-acetoxy group to the julolidine donor structure resulted in reduced reactivity and a lower yield in subsequent reactions, highlighting the impact of a less electron-donating substituent compared to an alkoxy group. researchgate.netrsc.org The strategic placement of substituents is thus a critical tool for fine-tuning the electron-releasing strength of the julolidine core for specific applications.

| Substituent on Julolidine Ring | Position | Observed Effect | Reference |

|---|---|---|---|

| n-Butoxy (-O(CH₂)₃CH₃) | C-8 | Acts as a strong electron donor, enhancing reactivity. | researchgate.netrsc.org |

| Acetoxy (-OCOCH₃) | C-8 | Reduces the electron-donating strength compared to alkoxy groups, leading to lower reaction yields. | researchgate.netrsc.org |

| General Alkyl Groups | - | Generally considered electron-releasing through a combination of inductive and resonance effects when attached to sp² carbons. | scielo.org.mx |

Mechanisms Governing Intramolecular Charge Transfer (TICT) State Phenomena

Julolidine's strong electron-donating nature makes it an ideal component in molecules designed to exhibit intramolecular charge transfer (ICT). ossila.com A particularly important ICT phenomenon is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgresearchgate.net This process occurs in molecules that contain an electron donor (D) and an electron acceptor (A) moiety linked by a single bond. rsc.orgontosight.ai

The TICT mechanism proceeds through the following steps:

Photoexcitation: The molecule absorbs light, promoting it from its ground state (GS) to a locally excited (LE) state. In this state, the molecule largely retains its initial, often planar, geometry. ontosight.ai

Intramolecular Twisting: In the excited state, rotation occurs around the single bond connecting the donor and acceptor moieties. ossila.comontosight.ai

TICT State Formation: This twisting leads to a new, lower-energy excited state with a perpendicular geometry. In this conformation, the π-systems of the donor and acceptor are electronically decoupled, resulting in a full charge separation and a large dipole moment. ossila.com

Relaxation: The TICT state can relax back to the ground state either through the emission of a red-shifted fluorescence photon or, more commonly, through a non-radiative decay pathway. rsc.orgresearchgate.net This non-radiative decay is a primary cause of fluorescence quenching in many D-A systems. researchgate.net

| Step | Description | Key Feature |

|---|---|---|

| 1. Excitation | Molecule absorbs a photon and transitions to a Locally Excited (LE) state. | Planar geometry is maintained. |

| 2. Twisting | Rotation occurs around the D-A single bond in the excited state. | Conformational change is initiated. |

| 3. TICT State Formation | A stable, perpendicular conformation is reached, leading to charge separation. | Donor and acceptor π-systems are decoupled. |

| 4. Relaxation | The molecule returns to the ground state via radiative (fluorescence) or non-radiative decay. | Often leads to fluorescence quenching. |

Studies on julolidine derivatives, such as 9-(2,2-dicyanovinyl)julolidine, have provided detailed insights into these dynamics. ustc.edu.cnresearchgate.net In such molecules, the julolidine acts as the donor. Upon excitation, the system can undergo deactivation through TICT state formation (via rotation around the C-C single bond) or isomerization (via rotation around the C=C double bond). ustc.edu.cn The process is highly dependent on the environment; in polar solvents, an ultrafast charge transfer to an emissive ICT state can be followed by a subsequent TICT process to a non-emissive "dark" state. ustc.edu.cnresearchgate.net The propensity for julolidine-based dyes to form TICT states can be controlled by restricting their ability to rotate, for example, by dispersing them within a rigid polymer matrix, which can enhance fluorescence by favoring radiative decay from the LE state. unipi.it

Detailed Studies of Specific Reaction Pathways (e.g., Nucleophilic Enamine Generation, A-hydride Transfer)

The reactivity of the julolidine scaffold extends beyond its role as an electron donor in photophysical processes. Detailed mechanistic studies have uncovered unique reaction pathways, including transfer hydrogenation and the generation of nucleophilic enamines.

A significant discovery was an unexpected direct transfer hydrogenation (TH) reaction involving 8-alkoxyjulolidine as a hydride donor. rsc.orgrsc.org Density Functional Theory (DFT) calculations revealed that the reaction with electrophiles like tricyanofuran-based hemicyanines does not proceed through a simple nucleophilic addition. Instead, the key initial step is an intermolecular α-hydride transfer from the C-2 position (a C(sp³)–H bond) of the julolidine derivative to the electrophilic acceptor. rsc.orgrsc.orgresearchgate.net

This initial hydride transfer is followed by a sequence of steps:

α-Hydride Transfer: A hydride ion (H⁻) is transferred from the C-2 position of the julolidine ring to the electrophile. rsc.org

β-Deprotonation: Subsequent deprotonation at the C-1 position of the resulting iminium intermediate occurs efficiently. rsc.org

Nucleophilic Enamine Generation: This deprotonation step generates a highly nucleophilic enamine of isojuloline . rsc.orgrsc.org An enamine is a functional group characterized by an amino group attached to a double bond, which is a potent carbon nucleophile due to the nitrogen's π-donating ability. masterorganicchemistry.comwikipedia.org

Condensation: The newly formed nucleophilic enamine then condenses in situ with a second equivalent of the electrophile to form the final product. rsc.orgrsc.org

This cascade represents a catalyst-free transfer hydrogenation and tandem condensation, showcasing the dual reactivity of the julolidine scaffold as both a hydride donor and a precursor to a C-9 nucleophile (via the enamine). researchgate.netrsc.org

Other hydride transfer reactions involving julolidine-like structures have also been reported. For example, a 1,5-hydride shift mechanism is central to the SnCl₄-promoted spirocyclization of certain tetrahydroquinoline derivatives to form spirocyclic julolidine compounds. bohrium.com

Exploration of Redox Properties and Related Mechanisms

The potent electron-donating nature of the julolidine scaffold directly influences its redox behavior, making it relatively easy to oxidize. This property has led to its use as a chromogenic substrate in analytical redox reactions. chemicalbook.comguidechem.com The redox properties of julolidine and its derivatives are commonly investigated using electrochemical techniques, particularly cyclic voltammetry (CV). acs.orgrsc.org

CV studies allow for the determination of oxidation and reduction potentials, providing quantitative insight into the electron transfer processes. For example, the photochemical mechanisms of the julolidine derivative DCJTB, used in photoinitiating systems, were characterized in part by its cyclic voltammogram. acs.org Similarly, CV measurements have been used to analyze the redox behavior of complex chromophores synthesized from julolidine derivatives. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of Julolidine Hydrobromide Systems

Absorption and Emission Spectroscopy Analysis

The electronic absorption spectra of julolidine (B1585534) derivatives are a key area of investigation. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment. For instance, a julolidine-fused anthracene (B1667546) derivative, J-A, exhibits a maximum absorption at 450 nm. nih.gov In studies comparing different julolidine-based chromophores, the introduction of a stronger electron donor, such as a modified julolidine group, can lead to a bathochromic (red) shift in the absorption spectrum. For example, a chromophore labeled HK, which incorporates a novel julolidine donor, showed a significant red shift compared to a more traditional FTC chromophore. rsc.org

The concentration of the chromophore in a solution can also influence the absorption spectra, a phenomenon important for understanding potential aggregation effects. rsc.org In general, the UV-Vis spectra of these compounds are characterized by broad absorption bands, indicative of the intramolecular charge-transfer (ICT) nature of the electronic transition. rsc.orgresearcher.life The solvent can also play a crucial role; for example, the HK chromophore displayed a 61 nm bathochromic shift when the solvent was changed from dioxane to chloroform. rsc.org

Table 1: UV-Vis Absorption Data for Selected Julolidine Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|

| J-A | Toluene | 450 | Not specified |

| HK | Dioxane | Not specified | Not specified |

| HK | Chloroform | +61 nm shift from Dioxane | Not specified |

| COUPY Dyes (4-6) | Various | Deep-Red/NIR region | Excellent values reported |

Julolidine derivatives are renowned for their fluorescence properties. researchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is highly dependent on the molecular structure and environment. For example, the julolidine-fused anthracene derivative J-A has a fluorescence quantum yield of 0.55 in toluene. nih.gov In another instance, when the fluorescent molecular rotor 9-(2-carboxy-2-cyanovinyl)julolidine (B57237) (CCVJ) binds to monoclonal antibodies, its fluorescence quantum yield drastically increases, indicating a restriction of non-radiative decay pathways. nih.gov

The brightness of these fluorophores, a product of the molar absorption coefficient and the quantum yield, is a critical parameter for applications in bioimaging. mdpi.com The emission wavelength of julolidine derivatives can be tuned by modifying their chemical structure. nih.govrp-photonics.com For instance, replacing an N,N-dialkylamino group with a julolidine-fused ring in certain coumarin (B35378) dyes leads to a significant bathochromic shift in the emission maxima, pushing the emission into the deep-red and near-infrared (NIR) regions. mdpi.com This tunability is crucial for designing probes for specific applications where excitation and emission at longer wavelengths are desirable to minimize background fluorescence and enhance tissue penetration. mdpi.com

Table 2: Fluorescence Properties of Selected Julolidine Systems

| Compound/System | Conditions | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| J-A | Toluene | 518 | 0.55 nih.gov |

| CCVJ (free in solution) | Aqueous buffer | Not specified | Low |

| CCVJ (bound to IgG) | Aqueous buffer | Not specified | Drastically increased nih.gov |

| COUPY Dyes with julolidine-fused ring | Various solvents | Deep-Red/NIR | Moderate mdpi.com |

Many julolidine derivatives exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. researcher.lifeacs.org This property arises from a more polar excited state relative to the ground state, a hallmark of intramolecular charge transfer (ICT) molecules. researcher.life The significant solvatochromic shifts observed, sometimes exceeding 200 nm, are often accompanied by a decrease in fluorescence quantum yield in more polar solvents due to the stabilization of the highly polar twisted intramolecular charge-transfer (TICT) state, which provides a non-radiative decay pathway. acs.orgrsc.org This environmental sensitivity makes julolidine-based probes valuable as sensors for local polarity and viscosity in various systems, including biological membranes and for detecting volatile organic compounds. rsc.orgunipi.it

The excited-state dynamics of julolidine compounds are complex and often involve fast processes such as internal conversion and intersystem crossing. researcher.life Time-resolved fluorescence spectroscopy is a powerful tool to unravel these dynamics. The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is a key parameter. For CCVJ bound to antibodies, the fluorescence lifetime was measured to be around 383-388 ps, which is significantly longer than the 62 ps lifetime of the free molecule in solution. nih.gov This lengthening of the lifetime is consistent with the observed increase in quantum yield and is attributed to the suppression of non-radiative decay processes, specifically the intramolecular rotation that leads to the formation of the TICT state. nih.govrsc.org Theoretical studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) complement experimental findings by providing insights into the geometries, electronic structures, and potential energy surfaces of the ground and excited states, helping to elucidate the mechanisms of processes like excited-state intramolecular proton transfer (ESIPT) in suitably functionalized julolidine systems. tandfonline.comtandfonline.com

Solvatochromism and Environmental Sensitivity of Emission

Nonlinear Optical (NLO) Properties and Microscopic Hyperpolarizability

Julolidine derivatives have been extensively investigated for their second-order nonlinear optical (NLO) properties, which are crucial for applications in electro-optic devices. rsc.orgvjs.ac.vn The key to large NLO activity in organic molecules is a strong donor-π-acceptor (D-π-A) structure that facilitates efficient intramolecular charge transfer upon excitation. The julolidine moiety, with its rigid and planar structure, serves as a potent electron donor. rsc.orgrsc.org

The first-order hyperpolarizability (β), a microscopic measure of the NLO response of a molecule, can be enhanced by strengthening the donor and acceptor groups and optimizing the π-conjugated bridge. rsc.org Theoretical calculations using DFT are often employed to predict and understand the hyperpolarizability of new chromophore designs. rsc.orgrsc.org Experimental studies have shown that chromophores incorporating novel julolidine donors can exhibit significantly higher electro-optic coefficients (r33), a macroscopic measure of NLO activity, compared to those with traditional donors like N,N-diethylaniline. rsc.org For example, a doped polymer film containing a new julolidine-based chromophore (HK) showed an r33 value of 72 pm/V, nearly double that of a comparable chromophore with a diethylaniline donor. rsc.org This enhancement is attributed to both the increased electron-donating ability of the julolidine group and its ability to reduce intermolecular electrostatic interactions that can lead to aggregation and diminish the macroscopic NLO effect. rsc.orgrsc.org

Other Advanced Spectroscopic Characterization Techniques (e.g., NMR for structural attribution in research)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized julolidine derivatives. numberanalytics.commsu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure. vjs.ac.vn For more complex structures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between different atoms within the molecule. ipb.pt While not directly probing the photophysical properties, NMR is a critical prerequisite for any detailed spectroscopic study, ensuring the identity and purity of the compound under investigation. nih.gov For instance, the structures of various alkoxy-substituted 4-piperidinobenzylidene malononitrile (B47326) (PDCST) nonlinear optical chromophores, which can be related to julolidine systems, were confirmed using ¹H and ¹³C NMR spectroscopy. vjs.ac.vn

Computational and Theoretical Chemistry Studies of Julolidine Hydrobromide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of julolidine (B1585534) derivatives, offering a balance between computational cost and accuracy. For julolidine hydrobromide, DFT calculations would typically model the julolidinium cation, with the bromide anion's influence being accounted for through solvation models or explicit inclusion in the calculations.

Optimized Molecular Geometries and Electronic Structure Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the julolidinium cation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. In the julolidine framework, the nitrogen atom's hybridization and the planarity of the fused ring system are of particular interest. Protonation at the nitrogen atom, to form the julolidinium cation, induces changes in the geometry, which can be precisely quantified by DFT. For instance, the C-N bond lengths are expected to elongate slightly upon protonation, and the geometry around the nitrogen center will shift to a more tetrahedral arrangement.

The electronic structure of the julolidinium cation, as revealed by DFT, highlights the distribution of electron density within the molecule. The positive charge is not solely localized on the nitrogen atom but is delocalized across the entire aromatic system, influencing its chemical behavior.

Table 1: Representative Theoretical Bond Lengths and Angles for a Protonated N-Heterocycle (as a proxy for Julolidinium Cation) This table presents hypothetical but representative data based on DFT calculations of similar protonated N-heterocyclic systems, as direct data for this compound is not available.

| Parameter | Calculated Value |

|---|---|

| C-N+ Bond Length | ~1.50 Å |

| N+-H Bond Length | ~1.02 Å |

| C-N+-C Bond Angle | ~112° |

| H-N+-C Bond Angle | ~107° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. For the julolidinium cation, the HOMO is typically located on the π-system of the aromatic rings, while the LUMO is also distributed over the ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity and lower stability.

Protonation of the julolidine nitrogen leads to a stabilization of the molecular orbitals, generally resulting in a larger HOMO-LUMO gap compared to the neutral julolidine. This increased gap signifies greater stability of the cation. The presence of the bromide counter-ion can also influence these energy levels through electrostatic interactions. acs.org

Table 2: Theoretical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Protonated N-Heterocycle (as a proxy for Julolidinium Cation) This table presents hypothetical but representative data based on DFT calculations of similar protonated N-heterocyclic systems.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. mdpi.com For the julolidinium cation, the MEP map would show a region of high positive potential (typically colored blue) around the protonated nitrogen and the adjacent hydrogen atom, indicating the center for nucleophilic attack. Regions of lower potential (typically colored red) would be found on the aromatic rings, suggesting areas that are less electron-deficient.

The MEP map is a valuable tool for predicting how the julolidinium cation will interact with other molecules, including the bromide anion and solvent molecules. The electrostatic attraction between the positive region on the cation and the negative bromide ion is a key feature of the salt's structure.

Theoretical Prediction and Validation of Spectroscopic and Photophysical Parameters

DFT and its time-dependent extension (TD-DFT) can be used to predict spectroscopic properties, such as UV-visible absorption spectra. cuny.edu For the julolidinium cation, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to validate the computational model. The calculations can also provide insights into the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions. The protonation of the julolidine moiety is expected to cause a hypsochromic (blue) shift in the absorption spectrum compared to the neutral compound.

Elucidation of Reaction Mechanisms and Transition States

DFT is instrumental in studying the mechanisms of chemical reactions involving julolidine derivatives. While this compound itself is generally stable, computational studies can explore potential reactions, such as deprotonation or substitution reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, DFT can determine the activation energy barriers for different reaction pathways. nih.gov This allows for a detailed understanding of the reaction kinetics and the factors that control the outcome of a reaction. For instance, the proton affinity of julolidine can be calculated to understand the thermodynamics of its formation from the neutral base. mdpi.com

Quantum Chemical Calculations for Advanced Property Prediction

Beyond standard DFT, more advanced quantum chemical methods can be employed to predict a wider range of properties for this compound with higher accuracy. These methods, while computationally more demanding, can provide a deeper understanding of the molecule's behavior.

Computational Approaches in Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are fundamental to understanding how a molecule's chemical structure dictates its physical, chemical, and electronic properties. researchgate.netuu.se Computational chemistry offers a robust framework for these investigations, enabling the calculation of various molecular descriptors that correlate with macroscopic behavior. For julolidine and its derivatives, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are commonly employed. researchgate.netmdpi-res.comresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com It is particularly effective for calculating the geometric and electronic properties of molecules like julolidine. researchgate.net In studies of julolidine derivatives, DFT has been used to identify key reaction steps, such as hydride transfer, and to understand their electronic and photophysical properties. researchgate.netrsc.org For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's electron-donating capabilities and its electronic transitions, which are crucial for applications in fluorescent dyes and nonlinear optical materials. tandfonline.comrsc.orgnih.gov The restricted, planar structure of the julolidine moiety enhances its electron-donating ability, a feature that can be precisely quantified through DFT calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link chemical structure to a specific activity or property. mdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with an experimentally measured property. researchgate.netnih.gov For a compound like this compound, a QSAR study could be developed to predict properties such as its solubility, stability, or its potential as a fluorescent probe. The descriptors used in such models can range from simple constitutional indices to complex quantum chemical parameters derived from DFT calculations.

A typical computational SPR study on this compound would involve calculating a variety of molecular descriptors. The table below illustrates some key quantum chemical descriptors that would be determined using a DFT method, such as B3LYP with a suitable basis set.

| Molecular Descriptor | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 3.4 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 4.5 Debye |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | 35.1 ų |

| Ionization Potential | The energy required to remove an electron from the molecule. | 5.2 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.8 eV |

These descriptors provide a quantitative basis for understanding the structure-property relationships of this compound, enabling predictions of its behavior in various applications.

Computational Predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Drug Candidates

In drug discovery, a candidate molecule must possess not only high efficacy but also favorable ADMET properties to be successful. ens.fr Computational, or in silico, ADMET prediction has become an indispensable tool in the early stages of drug development to filter out compounds that are likely to fail due to poor pharmacokinetics or toxicity, thereby saving significant time and resources. frontiersin.orgresearchgate.net These predictive models leverage large datasets of known compounds and their experimental ADMET profiles to train algorithms that can forecast the properties of new, untested molecules. ens.frcomputabio.com

The process involves several computational techniques, including QSAR, machine learning, and molecular modeling. frontiersin.orgcomputabio.com For a potential drug candidate like this compound, its chemical structure would be used as input for a variety of predictive models. These models assess properties such as:

Absorption: Predicting oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2).

Distribution: Estimating plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identifying potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predicting the route and rate of elimination from the body.

Toxicity: Forecasting potential adverse effects such as cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity (e.g., Ames test).

Numerous software platforms and web servers are available to perform these predictions, often providing a comprehensive "ADMET-score" or profile that summarizes the drug-likeness of a compound. nih.gov The table below provides an illustrative example of a predicted ADMET profile for a hypothetical drug candidate based on the julolidine scaffold.

| ADMET Property | Parameter | Predicted Outcome (Illustrative) | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Well absorbed from the gut. |

| Caco-2 Permeability | Moderate | Moderately permeable across intestinal epithelial cells. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High (>90%) | Binds strongly to proteins in the blood. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4. | |

| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

These computational predictions provide a critical early assessment of a compound's viability as a drug, allowing researchers to prioritize candidates with the most promising profiles for further experimental testing.

Applications in Advanced Materials Science and Sensor Development

Design and Application of Fluorescent Sensors and Probes

The core structure of julolidine (B1585534) is frequently incorporated into fluorescent molecular rotors and probes. rsc.orgrsc.org These molecules often consist of an electron-donating julolidine group connected to an electron-accepting group through a π-conjugated bridge. unipi.itresearchgate.net This design allows for intramolecular charge transfer (ICT) upon photoexcitation. The subsequent relaxation of the excited state is highly dependent on the molecule's ability to undergo torsional motion, a process that is significantly influenced by its immediate surroundings. unipi.it This sensitivity is harnessed to create "turn-on" fluorescent sensors, where the fluorescence is quenched in a flexible state but becomes highly emissive when rotation is restricted. rsc.orgresearchgate.net

Julolidine-based chemosensors have been effectively designed for the selective detection of various analytes crucial in environmental and biological monitoring. researchgate.net

Metal Ions: Researchers have synthesized julolidine derivatives capable of selectively binding to specific metal ions. For instance, a sensor combining julolidine and furan (B31954) groups was developed for the selective fluorescent detection of zinc (Zn²⁺) ions. researchgate.net Similarly, other derivatives have been engineered to act as bifunctional chemosensors for both Zn²⁺ and copper (Cu²⁺) ions, with applications in bio-imaging. acs.org Probes have also been created for detecting aluminum (Al³⁺) ions in various samples, including water, soil, and even within E. coli cells, demonstrating their practical utility. researchgate.net The interaction between the sensor and the metal ion typically restricts the intramolecular rotation of the julolidine structure, leading to a significant enhancement in fluorescence intensity, enabling detection. acs.org

Volatile Compounds: The sensitivity of julolidine-based fluorescent molecular rotors to their environment makes them suitable for detecting volatile organic compounds (VOCs). researchgate.net When embedded in polymer films, the exposure to VOCs can alter the film's microenvironment. unipi.it Well-interacting VOCs can swell the polymer matrix, increasing the free volume around the julolidine probe. This enhanced mobility allows for non-radiative decay pathways, causing a significant drop in fluorescence and signaling the presence of the VOC. unipi.it

Small Molecules: The sensing capabilities of julolidine derivatives extend to small organic molecules. A notable example is the detection of formaldehyde (B43269), a common environmental pollutant. tandfonline.comnih.gov A silicon rhodol julolidine-based probe was designed to detect formaldehyde through a donor-excited photoinduced electron transfer (d-PET) process. tandfonline.comnih.gov The reaction between the probe and formaldehyde triggers a significant increase in fluorescence, allowing for its quantification in buffer solutions and imaging in living cells. tandfonline.comnih.gov

Table 1: Examples of Julolidine-Based Sensors for Ions and Small Molecules

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Application Area |

|---|---|---|---|

| Julolidine-Furan Derivative | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Environmental Monitoring |

| Julolidine-Hydrazide Derivative | Al³⁺, Arsenite (AsO₂⁻) | Fluorescence Turn-On | Environmental and Biological Sensing |

| Julolidine-based Molecular Rotor | Volatile Organic Compounds (VOCs) | Viscosity-Dependent Fluorescence | Chemical Vapor Detection |

| Silicon Rhodol Julolidine Probe | Formaldehyde (FA) | Donor-Excited Photoinduced Electron Transfer (d-PET) | Cellular Imaging, Environmental Sensing |

| Julolidine-based Chemosensor | Cu²⁺, Zn²⁺ | Chelation-Induced Fluorescence Change | Bio-imaging |

Julolidine-based molecular rotors are exceptionally sensitive to the physical properties of their microenvironment, such as polarity, pH, and viscosity. rsc.orgrsc.org This sensitivity arises from the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. unipi.it

In environments of increasing viscosity, the intramolecular rotation of the julolidine derivative is hindered. unipi.it This restriction suppresses the non-radiative decay pathway, forcing the molecule to relax through fluorescence, which results in a higher quantum yield and a "turn-on" signal. unipi.itnih.gov This property has been exploited to measure the microviscosity of various systems, including polymer films and cellular membranes. unipi.it For example, 9-(2,2-dicyanovinyl)julolidine (DCVJ) has been used as a viscosity-sensitive fluorescent dye to measure viscosity in lipid membranes.

Changes in solvent polarity can also affect the emission spectra of julolidine probes. asme.org While viscosity primarily impacts fluorescence intensity, polarity changes often lead to a shift in the emission wavelength (solvatochromism), allowing for simultaneous sensing of multiple environmental parameters. unipi.itasme.org Furthermore, the fluorescence of certain julolidine derivatives can be pH-dependent, making them useful as probes for monitoring pH changes in biological systems. rsc.org

The application of julolidine-based probes extends to the detection and imaging of complex biological macromolecules. rsc.orgresearchgate.net

Proteins: The principle of restricted rotation is key to protein sensing. Probes like 9-(2-carboxy-2-cyanovinyl)julolidine (B57237) (CCVJ) exhibit weak fluorescence when free in solution but become highly emissive upon binding to the sterically constrained environment of a protein's surface or binding pocket. nih.gov This "turn-on" mechanism has been used to detect specific proteins, such as O⁶-methylguanine-DNA methyltransferase (MGMT) and human carbonic anhydrase II (hCAII), and even to monitor protein folding, misfolding, and degradation in living cells. rsc.orgnih.gov For instance, conjugates of CCVJ and a protein-specific ligand can be designed to selectively detect a target protein with high sensitivity. nih.gov

Nucleic Acids (DNA and RNA): Julolidine derivatives have emerged as a significant class of nucleic acid binders. researchgate.net Cationic julolidine-azolium conjugates have been synthesized as turn-on fluorescent probes for RNA. researchgate.netnih.gov When these probes bind to RNA, the free rotation between the donor (julolidine) and acceptor parts of the molecule is restricted, leading to a strong fluorescence emission at a longer wavelength. researchgate.netnih.gov This has enabled the imaging of intracellular RNA, with notable staining of nucleoli in live cells. nih.gov A rationally designed molecular rotor, CCVJ-H (9-(2-carboxy-2-cyanovinyl)julolidine-hydrazide), has shown superior performance in nucleic acid detection and can accurately profile the interactions between nucleic acids and small molecules, providing information on binding affinity and site in a single reaction. rsc.orgnih.gov

Table 2: Julolidine Probes for Sensing Biological Macromolecules

| Probe | Target Macromolecule | Principle of Detection | Key Application |

|---|---|---|---|

| CCVJ Conjugates | Specific Proteins (e.g., MGMT, hCAII) | Restriction of Intramolecular Rotation upon Binding | Selective protein detection in living cells |

| JP1-R (Julolidine-Peptide Conjugate) | Mdm2 Protein | Restriction of Intramolecular Rotation upon Binding | Monitoring protein-protein interactions |

| BTZ-JLD, SEZ-JLD (Cationic Julolidine-Azolium Conjugates) | RNA | Restriction of Intramolecular Rotation upon Binding | Intracellular RNA imaging in live cells |

| CCVJ-H | Nucleic Acids (DNA, RNA) | Restriction of Intramolecular Rotation upon Binding | High-throughput screening of nucleic acid binders, profiling DNA/RNA interactions |

Julolidine derivatives can be incorporated into polymer matrices to create solid-state sensory materials. unipi.it While research specifically on "nanofibrous" films of julolidine hydrobromide is specific, the principle is well-established by doping julolidine-based fluorescent molecular rotors into polymer films, such as those made from polystyrene. unipi.it These films can be fabricated into various forms, including nanofibers, using techniques like electrospinning.

In these films, the julolidine rotor's fluorescence is highly sensitive to the physical state of the polymer matrix. unipi.it As described for VOC sensing, analytes that permeate the film and alter its properties (e.g., increasing free volume or polarity) will modulate the fluorescence output of the embedded julolidine dye. unipi.it Researchers have also demonstrated that nanofibers containing other types of fluorescent probes can detect formaldehyde in water, showcasing the potential of this platform. nih.gov This approach combines the high surface area and porosity of nanofibrous materials with the sensitive optical response of julolidine dyes to create robust and practical sensors.

Sensing of Biological Macromolecules (e.g., Proteins, Nucleic Acids, RNA)

Optoelectronic and Photonic Material Development

The strong electron-donating ability and favorable photophysical properties of the julolidine moiety make it a valuable component in the design of organic materials for optoelectronic applications. researchgate.net

Julolidine is a popular electron donor group used in the design of metal-free organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net In a typical D-π-A (Donor-π-bridge-Acceptor) dye structure, the julolidine moiety serves as the electron donor, a conjugated system (like thiophene) acts as the π-bridge, and a group like cyanoacetic acid functions as the electron acceptor and anchoring group to the semiconductor (e.g., TiO₂) surface. researchgate.netrsc.org

The performance of these dyes is influenced by factors such as the length of the conjugation bridge and the nature of the acceptor group. researchgate.net For example, introducing a thiophene (B33073) unit into the bridge can enhance the dye regeneration process. researchgate.net Julolidine-based dyes have achieved notable power conversion efficiencies (PCE) in DSSCs. While efficiencies vary based on the specific molecular design and cell fabrication, researchers continuously work on optimizing these dyes to improve key photovoltaic parameters.

Table 3: Performance of Selected Julolidine-Based Dyes in DSSCs

| Dye Name | π-Bridge | Acceptor Group | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) |

|---|---|---|---|---|---|---|

| J1 | Phenyl | Cyanoacetic Acid | - | - | - | 0.91 |

| J2 | Phenyl | Cyanoacetate | - | - | - | 1.21 |

| J3 | Phenyl Thiophene | Cyanoacetic Acid | 7.53 | 353 | 0.57 | 1.52 |

| S1 | Phenyl Thiophene | Cyanoacetic Acid | 8.3 | 576 | 0.56 | 2.66 |

| S2 | Phenylene Thiophene | Cyanoacetic Acid | - | - | - | 1.48 |

Jsc = Short-circuit current density; Voc = Open-circuit voltage; FF = Fill factor; PCE = Power conversion efficiency. Data compiled from multiple sources. researchgate.net

Development of Photoconductive Materials

Julolidine and its derivatives are recognized for their potential as photoconductive materials. wikipedia.orgguidechem.comchemicalbook.comresearchgate.net Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. In materials incorporating julolidine, the absorption of light can promote an electron to a higher energy state, creating an electron-hole pair that can then move through the material under the influence of an electric field, thus increasing conductivity.

The rigid, fused-ring structure of julolidine contributes to its good thermal and photochemical stability, which is a desirable trait for materials used in electronic applications. tandfonline.com While specific quantitative data on the photoconductivity of this compound is not widely available in public literature, the general class of julolidine compounds is noted for these properties. wikipedia.orgguidechem.comresearchgate.net The applications of these materials can be found in devices such as photodetectors and in xerography.

Applications in Electroluminescent Devices (OLEDs)

Julolidine derivatives have been successfully employed as emitters in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their strong fluorescence and the ability to tune the emission wavelength by modifying the molecular structure make them attractive for creating efficient and color-specific displays. The role of the julolidine moiety is typically to act as a potent electron donor in a "push-pull" molecular architecture, where it is coupled with an electron-accepting group. This design enhances the electroluminescent properties of the material.

Research has demonstrated the use of julolidine derivatives in creating OLEDs that emit in the green and red regions of the visible spectrum. For instance, a doped device utilizing a julolidine-fused biscoumarin derivative as the emitter has been reported to exhibit strong green emission with a maximum external quantum efficiency (EQE) of 2.20%. researchgate.net Another study on a coumarin-carbazole hybrid incorporating a julolidine structure reported a maximum brightness of 12,910 cd/m² and a luminous efficiency of 7.39 cd/A for a vacuum-processed doped device. researchgate.net

Below is a table summarizing the performance of selected OLEDs incorporating julolidine derivatives.

| Emitter Type | Host Material | Max. EQE (%) | Max. Brightness (cd/m²) | Emission Color | Reference |

| Julolidine-fused biscoumarin | PVK:PBD | 2.20 | Not Reported | Green | researchgate.net |

| Coumarin-carbazole hybrid | TBADN | 3.36 | 12,910 | Green | researchgate.net |

| Difluoroboron complex with julolidine ligand | Not Specified | 3.34 | 3,940 | Not Specified | researchgate.net |

High Sensitivity Photopolymerizable Materials

In the field of photopolymerization, julolidine derivatives have been utilized as highly sensitive photoinitiators or photosensitizers, particularly for polymerization reactions initiated by visible light. wikipedia.orgguidechem.comchemicalbook.comacs.org Photopolymerization is a process where light is used to initiate a chain reaction that converts a liquid monomer into a solid polymer. The sensitivity of the photoinitiator to the light source is a critical factor in the efficiency of this process.

Julolidine derivatives can act as photosensitizers in multi-component photoinitiating systems. acs.orgresearchgate.net Upon absorption of light, the julolidine derivative gets excited and can then transfer its energy or an electron to another component in the system, which in turn generates the reactive species (e.g., free radicals or cations) that initiate the polymerization. The strong absorption of visible light by many julolidine dyes makes them suitable for applications where the use of UV light is undesirable, such as in dental fillings or for curing coatings on sensitive substrates. For example, a julolidine derivative, DCJTB, has been investigated in photoinitiating systems for the cationic polymerization of epoxides under visible light. acs.orgresearchgate.net

Utilization as Chromogenic Substrates in Analytical Redox Reactions

Julolidine and its derivatives also find application as chromogenic substrates in analytical redox reactions. wikipedia.orgguidechem.comchemicalbook.comuminho.pt A chromogenic substrate is a compound that undergoes a color change upon reacting with a specific substance, making it useful for the qualitative or quantitative analysis of that substance. In the context of redox reactions, the color change is a result of the oxidation or reduction of the julolidine derivative.

The electron-rich nature of the julolidine ring system makes it susceptible to oxidation. This property can be harnessed to detect the presence of oxidizing agents. The oxidation of a julolidine derivative can lead to the formation of a colored radical cation or a more extended conjugated system, resulting in a visible color change. This principle is utilized in various analytical assays, including those for determining the activity of redox enzymes or the concentration of specific analytes involved in redox processes. google.com For instance, imidazole (B134444) derivatives incorporating julolidine radicals have been patented for use as redox indicators for the detection of hydrogen peroxide in the presence of peroxidase. google.com

Medicinal Chemistry and Biological Research Applications

Investigation of Broad Bioactivity Profiles of Julolidine (B1585534) Hydrobromide Derivatives

Research into julolidine derivatives has revealed a wide range of potential therapeutic applications, stemming from their inherent chemical structures. acs.org The fused N-heterocyclic ring system provides a unique three-dimensional architecture that facilitates interactions with various biological targets. researchgate.net Scientists have modified the core julolidine structure to synthesize more complex derivatives, aiming to enhance specific biological activities. rsc.orgresearchgate.net These efforts have led to the identification of compounds with significant antimicrobial, antiviral, anticancer, and antimalarial properties.

Julolidine hydrobromide itself is recognized for its antimicrobial activity and has been utilized as an antibacterial agent. guidechem.com The exploration of its derivatives has yielded compounds with potent bactericidal effects. For instance, an iodo-thiocyanate complex (ITC), developed as a biocidal agent, has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The complex is effective against planktonic cells and biofilms of pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov Studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for these compounds, indicating a bactericidal, rather than bacteriostatic, effect. nih.gov The antimicrobial activity of such complexes is attributed to the combined effect of powerful oxidizing species that can damage essential bacterial biomolecules. nih.gov

Table 1: In Vitro Antimicrobial Activity of an Iodo-thiocyanate Complex (ITC)

| Test Organism | MIC (μg/ml) | MBC (μg/ml) |

|---|---|---|

| E. coli | 7.8 - 31.3 | 7.8 - 31.3 |

| P. aeruginosa | 7.8 - 31.3 | 7.8 - 31.3 |

| S. aureus | 7.8 - 31.3 | 7.8 - 31.3 |

| MRSA | 7.8 - 31.3 | 7.8 - 31.3 |

Data sourced from a study on an iodo-thiocyanate complex inspired by peroxidase-catalyzed systems. nih.gov

The potential antiviral applications of julolidine-containing structures have been suggested through studies on related alkaloid families. Quinolizidine-type alkaloids, which can feature julolidine moieties, have been identified as having potential antiviral properties among other bioactivities. acs.org Research into other N-heterocyclic compounds, such as piperidine (B6355638) derivatives, has also shown promise. For example, certain newly synthesized N-substituted piperidines have been tested for anti-influenza activity, with some compounds showing efficacy comparable to the commercial drug oseltamivir (B103847) against the influenza A/H1N1 virus. mdpi.com While direct and extensive research on the specific antiviral activity of this compound is limited, these findings in related structural classes suggest a promising avenue for future investigation.

The anticancer properties of julolidine-related compounds are an active area of research. wikipedia.org Studies on brominated coelenteramine analogs, for example, have demonstrated significant cytotoxicity against human cancer cell lines. uminho.pt These compounds were screened against gastric (AGS) and non-small cell lung cancer (A549) cells, with some derivatives showing potent, time- and concentration-dependent cytotoxic effects. uminho.pt For instance, the compounds designated Br-Clm and Br-Clmd were identified as the most potent, with IC50 values decreasing significantly over a 48-hour incubation period. uminho.pt

Furthermore, other heterocyclic derivatives, such as those based on pyrazoline and indole (B1671886), have been developed and evaluated as anticancer agents. nih.gov A novel series of pyrazoline derivatives demonstrated potent antiproliferative activity against four human cancer cell lines (MGC-803, Hela, MCF-7, and Bel-7404) while showing low cytotoxicity to normal cell lines. nih.gov These studies often include mechanistic investigations, revealing that the compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 2: Cytotoxicity (IC50) of Selected Julolidine-Related and Heterocyclic Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |

|---|---|---|---|

| Br-Clm | AGS (Gastric) | 54.3 | 24 |

| Br-Clm | AGS (Gastric) | 16.2 | 48 |

| Br-Clmd | AGS (Gastric) | 48.1 | 24 |

| Br-Clmd | AGS (Gastric) | 16.9 | 48 |

| Compound 7d | MGC-803 (Gastric) | 15.43 | Not Specified |

| Compound 7f | MGC-803 (Gastric) | 20.54 | Not Specified |

Data compiled from studies on brominated coelenteramine analogs uminho.pt and pyrazoline derivatives. nih.gov

Malaria remains a significant global health issue, driving the search for new therapeutic agents, particularly due to rising drug resistance. mdpi.comnih.gov Heterocyclic compounds, including alkaloids, are a key focus in this research. acs.org While direct studies on this compound are not abundant, research on structurally related quinolizidine (B1214090) alkaloids indicates their potential as antimalarial compounds. acs.org

More broadly, various heterocyclic derivatives have been synthesized and tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For example, novel imidazolidinedione derivatives have shown stronger antiplasmodial effects against the chloroquine-resistant (W2) strain compared to the chloroquine-sensitive (D10) strain. mdpi.com Similarly, quinoline-based hybrids are being extensively developed to overcome drug resistance, with some conjugates showing significantly higher potency than chloroquine (B1663885) against resistant strains. e-century.us These findings underscore the potential of developing julolidine-based derivatives as a novel class of antimalarial drugs. mdpi.com

Table 3: Antiplasmodial Activity of Imidazolidinedione Derivatives Against P. falciparum Strains

| Strain | Compound Class | IC50 Range (µM) |

|---|---|---|

| W2 (Chloroquine-Resistant) | Imidazolidinedione Derivatives | 4.98 - 11.95 |

| D10 (Chloroquine-Sensitive) | Imidazolidinedione Derivatives | 12.75 - 19.85 |

Data from a study on novel bioinspired imidazolidinedione derivatives. mdpi.com

Anticancer Potential and Cytotoxicity Studies

Elucidation of Molecular Mechanisms of Biological Action

Understanding how julolidine derivatives exert their biological effects at a molecular level is crucial for designing more effective and specific therapeutic agents. acs.org Research has focused on how these compounds interact with essential biological macromolecules, such as nucleic acids (DNA and RNA) and enzymes, which are often the primary targets of their activity. nih.govrsc.org

The unique fluorescent properties of many julolidine derivatives make them excellent tools for studying interactions with biomolecules. rsc.org

Interaction with DNA: A julolidine-based neutral molecular rotor, 9-(2,2-dicyano vinyl) julolidine (DCVJ), has been shown to be a sensor for DNA. nih.gov Spectroscopic studies revealed that its association with DNA leads to a significant enhancement in fluorescence. nih.govresearchgate.net The binding mechanism is multifaceted; competitive binding studies and molecular docking have established that DCVJ binds to DNA via intercalation, inserting itself between the base pairs of the DNA helix. nih.govresearchgate.net Additionally, an unusual interaction modulated by salt concentration suggests an ion-dipole interaction between the neutral DCVJ molecule and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Interaction with RNA: More recently, cationic julolidine-azolium conjugates have been specifically designed as fluorescent probes for RNA imaging in living cells. rsc.org These probes exhibit a "turn-on" fluorescence mechanism; their free rotation is restricted upon binding to RNA, causing a strong emission of light. rsc.org One such probe, an organoselenium-based derivative named SEZ-JLD, was found to be particularly effective, showing a high quantum yield (~34%) and brightness upon interaction with RNA. rsc.org Importantly, these probes demonstrate selectivity for RNA over DNA and can permeate cell membranes to stain intracellular RNA efficiently. rsc.org

Interaction with Enzymes: Julolidine-related heterocyclic compounds have been identified as potent enzyme inhibitors. A series of pyrazoline derivatives containing an indole skeleton were found to target topoisomerase II, a crucial enzyme involved in DNA replication and a common target for anticancer drugs. nih.gov Molecular docking and biochemical assays confirmed that these compounds act as non-intercalative catalytic inhibitors of the enzyme. nih.gov In other research, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated as inhibitors of urease, a nickel-dependent enzyme implicated in infections by pathogens like Helicobacter pylori. frontiersin.org Several of these derivatives showed significantly more potent inhibition of urease than the standard inhibitor, thiourea. frontiersin.org

Enzyme Inhibition Studies (e.g., Trypanosome Alternative Oxidase Inhibition)

The julolidine scaffold has been investigated for its potential in inhibiting specific enzymes, with a notable focus on the Trypanosome Alternative Oxidase (TAO). TAO is a crucial mitochondrial enzyme for the energy metabolism of bloodstream-form trypanosomes, the parasites responsible for human African trypanosomiasis (sleeping sickness). nih.govnih.gov Since this enzyme is absent in mammals, it represents a highly attractive target for developing selective anti-trypanosomal drugs. nih.govnih.gov

In the quest for potent and selective TAO inhibitors, researchers have synthesized and evaluated various compounds incorporating the julolidine moiety. These studies often involve modifying a core scaffold, such as 2,4-dihydroxy-6-methylbenzoic acid, with different mitochondrion-targeting groups. acs.org The rationale is that cationic groups can enhance the accumulation of the inhibitor within the trypanosome's mitochondrial matrix. acs.org